molecular formula C13H11NO B1588690 (S)-(+)-1-(1-Naphthyl)ethyl isocyanate CAS No. 73671-79-1

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate

Cat. No.: B1588690
CAS No.: 73671-79-1
M. Wt: 197.23 g/mol
InChI Key: GONOHGQPZFXJOJ-JTQLQIEISA-N
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Description

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.24 g/mol . It is a chiral isocyanate, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of (S)-(+)-1-(1-Naphthyl)ethylamine with phosgene or triphosgene under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to ensure high purity and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-1-(1-Naphthyl)ethyl isocyanate: The enantiomer of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate, differing in the spatial arrangement of atoms.

    Phenyl isocyanate: A simpler isocyanate with a phenyl group instead of a naphthyl group.

    Methyl isocyanate: A smaller isocyanate with a methyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of the naphthyl group, which imparts specific reactivity and properties. Its optical activity and ability to form chiral products make it valuable in asymmetric synthesis and research .

Properties

IUPAC Name

1-[(1S)-1-isocyanatoethyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONOHGQPZFXJOJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427511
Record name (S)-(+)-1-(1-Naphthyl)ethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73671-79-1
Record name (S)-(+)-1-(1-Naphthyl)ethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(1S)-1-isocyanatoethyl]naphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: S-NEI plays a crucial role in determining the stereospecific fatty acid distribution within TAG molecules. This technique involves several steps:

  • Initial Deuteration: TAGs are first deuterated to allow for differentiation of fatty acids during analysis. [, ]
  • Partial Hydrolysis: Deuterated TAGs (dTAGs) undergo partial hydrolysis, yielding deuterated diacylglycerols (dDAGs). []
  • Derivatization with S-NEI: The dDAGs are then reacted with S-NEI, forming diastereomeric derivatives (dDG-NEUs). []
  • Separation & Analysis: These diastereomers are separated using chromatographic techniques, often high-performance liquid chromatography (HPLC), and the eluted fractions are analyzed, often by mass spectrometry, to identify and quantify the individual fatty acids present at each position on the glycerol backbone. [, ]

A: TAGs, the primary storage form of lipids in many organisms, possess inherent chirality due to the glycerol backbone. Using a chiral derivatizing agent like S-NEI is essential because it allows researchers to differentiate between enantiomers and diastereomers of the derivatized molecules. This is crucial for understanding the specific arrangement of fatty acids on the glycerol backbone (sn-1, sn-2, sn-3 positions), providing insights into TAG biosynthesis, metabolism, and their functional properties. [, , ]

ANone: While other chiral derivatizing agents exist, S-NEI offers several benefits for TAG analysis:

  • Reactivity: S-NEI reacts readily with hydroxyl groups, making it suitable for derivatizing DAGs. [, ]
  • Chromatographic Properties: The diastereomeric derivatives formed with S-NEI often exhibit good separation characteristics in HPLC, facilitating analysis. [, , ]
  • Sensitivity: The derivatives formed can be detected with high sensitivity using various detectors, including mass spectrometry and fluorescence detectors, enabling analysis of trace amounts of TAGs in complex samples. [, ]

ANone: While effective, some potential limitations should be considered when using S-NEI:

  • Multiple-step procedure: The derivatization process with S-NEI involves multiple steps, which can be time-consuming and require careful optimization. [, ]
  • Potential for racemization: Care must be taken during the derivatization reaction to avoid racemization of the chiral center, which could compromise the accuracy of stereochemical analysis. [, ]

ANone: Yes, the utility of S-NEI extends beyond TAG analysis. It has been employed for:

  • Determining enantiomeric purity: S-NEI reacts with chiral alcohols to form diastereomeric carbamates, allowing for the determination of enantiomeric purity using chromatographic techniques. []
  • Developing enantioselective high-performance liquid chromatographic assays: For instance, researchers have used S-NEI to develop a method for measuring the enantiomers of the beta-adrenergic blocker acebutolol and its active metabolite in human serum. []
  • High-pressure reactions: S-NEI has been used in the study of high-pressure [2+2] cycloaddition reactions with vinyl ethers, providing insights into stereoselectivity under these conditions. []

ANone: Several analytical methods are frequently employed to analyze S-NEI derivatives, including:

  • High-Performance Liquid Chromatography (HPLC): This technique separates the diastereomeric derivatives based on their different affinities for the stationary phase. Normal-phase HPLC with chiral stationary phases (e.g., derivatized cyclodextrins) or chiral mobile phase additives (e.g., cyclodextrins) is often employed. [, , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing the fatty acid composition of derivatized TAGs. After separation, the mass spectrometer provides structural information and enables quantification. []

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